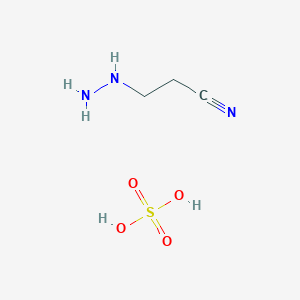
3-Hydrazinylpropanenitrile,sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydrazinylpropanenitrile, sulfuric acid is a compound that combines 3-hydrazinylpropanenitrile with sulfuric acidThe molecular formula for this compound is C3H9N3O4S, and it has a molecular weight of 183.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydrazinylpropanenitrile, sulfuric acid typically involves the reaction of 3-hydrazinylpropanenitrile with sulfuric acid under controlled conditions. The reaction is carried out in a suitable solvent, and the temperature and pH are carefully monitored to ensure the desired product is obtained. The reaction conditions may vary depending on the specific requirements of the synthesis .
Industrial Production Methods
In industrial settings, the production of 3-hydrazinylpropanenitrile, sulfuric acid involves large-scale chemical processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of advanced technologies and equipment ensures that the compound is produced efficiently and safely .
Chemical Reactions Analysis
Types of Reactions
3-Hydrazinylpropanenitrile, sulfuric acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize 3-hydrazinylpropanenitrile, sulfuric acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, depending on the specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitrile derivatives, while reduction can produce various hydrazine derivatives .
Scientific Research Applications
3-Hydrazinylpropanenitrile, sulfuric acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-hydrazinylpropanenitrile, sulfuric acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Hydrazinylpropanenitrile: This compound is similar in structure but lacks the sulfuric acid component.
Cyanoethylhydrazine: Another related compound with similar chemical properties.
3-Diazanylpropanenitrile: Shares structural similarities with 3-hydrazinylpropanenitrile
Uniqueness
What sets 3-hydrazinylpropanenitrile, sulfuric acid apart from these similar compounds is its unique combination with sulfuric acid, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
31910-39-1 |
|---|---|
Molecular Formula |
C3H9N3O4S |
Molecular Weight |
183.19 g/mol |
IUPAC Name |
3-hydrazinylpropanenitrile;sulfuric acid |
InChI |
InChI=1S/C3H7N3.H2O4S/c4-2-1-3-6-5;1-5(2,3)4/h6H,1,3,5H2;(H2,1,2,3,4) |
InChI Key |
LHMPHTQLVGFVRZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CNN)C#N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



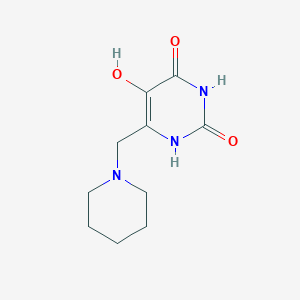
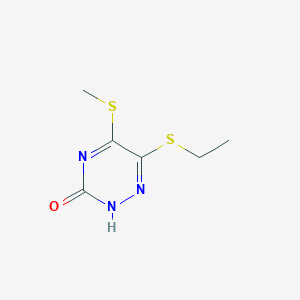

![2-[1-(4-Methylnaphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14000161.png)
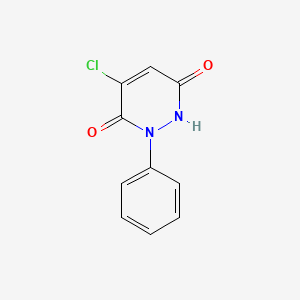
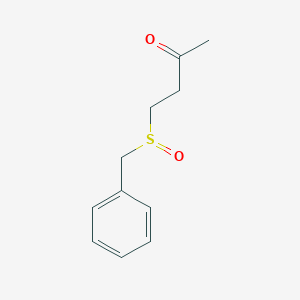
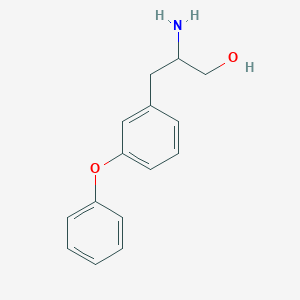

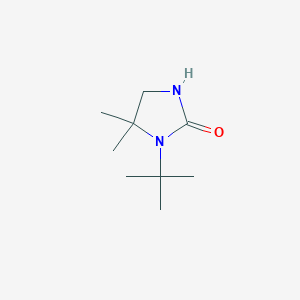
![4-[(1e)-3-(Butan-2-yl)-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B14000172.png)
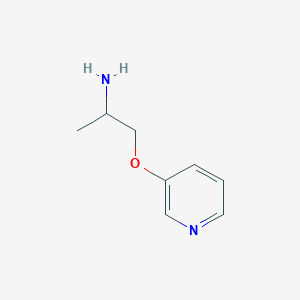
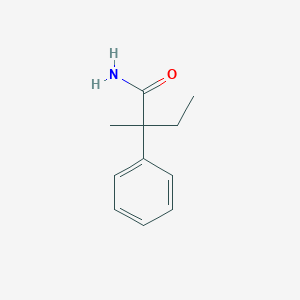
![4-Thiazolidinone, 2-thioxo-5-[(3,4,5-trimethoxyphenyl)methylene]-, (5Z)-](/img/structure/B14000182.png)
